molecular formula C2H5NO2 B6595978 aminomethyl formate CAS No. 61791-63-7

aminomethyl formate

Cat. No.: B6595978
CAS No.: 61791-63-7
M. Wt: 75.07 g/mol
InChI Key: DSJZKVCWSWVJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminomethyl formate is an organic compound that belongs to the class of formamides It is characterized by the presence of an aminomethyl group attached to a formate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminomethyl formate can be synthesized through the formylation of amines. One common method involves the reaction of formic acid with an amine under reflux conditions. The reaction typically requires a solvent such as toluene and a Dean-Stark apparatus to remove water produced during the reaction . Another method involves the use of formylating agents such as chloral or formaldehyde . These reactions are usually carried out at low temperatures to achieve high yields.

Industrial Production Methods

In industrial settings, this compound can be produced using catalytic processes. For example, the coupling of formic acid and amines can be catalyzed by inorganic-ligand supported iron catalysts . This method offers high selectivity and can be performed under mild conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Aminomethyl formate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding formamides.

    Reduction: It can be reduced to produce amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include formamides, amines, and substituted formates, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Aminomethyl formate can be compared with other formamides and related compounds:

    Formamide: Similar in structure but lacks the aminomethyl group.

    N-Methylformamide: Contains a methyl group instead of an aminomethyl group.

    Dimethylformamide: Contains two methyl groups attached to the nitrogen atom.

Uniqueness

This compound is unique due to its aminomethyl group, which imparts distinct chemical properties and reactivity compared to other formamides .

Similar Compounds

  • Formamide
  • N-Methylformamide
  • Dimethylformamide
  • Benzylformamide

These compounds share structural similarities but differ in their functional groups and reactivity.

Properties

IUPAC Name

aminomethyl formate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-5-2-4/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJZKVCWSWVJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N)OC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

75.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Amines, N-coco alkyltrimethylenedi-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

61791-63-7
Record name Amines, N-coco alkyltrimethylenedi-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amines, N-coco alkyltrimethylenedi-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.